molecular formula C18H14ClFN2O2 B5597876 3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B5597876
M. Wt: 344.8 g/mol
InChI Key: UAGNIUMKNVGEBS-UHFFFAOYSA-N
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Description

3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions: Introduction of the chloro, dimethylphenyl, and fluorophenyl groups through nucleophilic substitution reactions.

    Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrrole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, pyrrole derivatives are often explored for their potential therapeutic properties. This compound could be investigated for its activity against various biological targets, such as enzymes or receptors, and its potential as a drug candidate.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE would depend on its specific biological target. Generally, it could interact with proteins or nucleic acids, altering their function. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-DIMETHYLPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: Lacks the chloro group.

    3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-AMINO-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: Lacks the fluorophenyl group.

Uniqueness

The presence of both chloro and fluorophenyl groups in 3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE may confer unique chemical and biological properties, such as increased reactivity or enhanced binding affinity to biological targets.

Properties

IUPAC Name

3-chloro-1-(2,3-dimethylphenyl)-4-(4-fluoroanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c1-10-4-3-5-14(11(10)2)22-17(23)15(19)16(18(22)24)21-13-8-6-12(20)7-9-13/h3-9,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGNIUMKNVGEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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